2,3,4,6-tetra-O-acetyl-D-galactopyranose 2,3,4,6-tetra-O-acetyl-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 47339-09-3
VCID: VC0015699
InChI: InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H20O10
Molecular Weight: 348.3 g/mol

2,3,4,6-tetra-O-acetyl-D-galactopyranose

CAS No.: 47339-09-3

VCID: VC0015699

Molecular Formula: C14H20O10

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-tetra-O-acetyl-D-galactopyranose - 47339-09-3

Description

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a chemical compound widely used in carbohydrate chemistry . It serves as a versatile building block in synthesizing complex carbohydrates and developing new glycosylation reactions . Its applications span across several industries, including pharmaceutical, food, and biotechnology sectors . In pharmaceuticals, it enhances the solubility and stability of drug compounds, which is crucial for effective drug delivery . In the food industry, it acts as a sweetening agent and flavor enhancer, offering a natural alternative to synthetic sweeteners . Additionally, it is instrumental in developing glycoproteins and other biomolecules for vaccine production and therapeutic applications in biotechnology . It also helps scientists study carbohydrate interactions in biological systems, deepening the understanding of cell signaling and immune responses .

Another similar compound is 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, a protected carbohydrate derivative used in organic synthesis, particularly in preparing glycosyl donors and other carbohydrate derivatives. The benzyl groups protect the hydroxyl groups and can be removed to yield the free sugar. Also, there is 2,3,4,6-Tetra-O-acetyl-D-glucopyranose with the molecular formula C14H20O10C_{14}H_{20}O_{10} .

CAS No. 47339-09-3
Product Name 2,3,4,6-tetra-O-acetyl-D-galactopyranose
Molecular Formula C14H20O10
Molecular Weight 348.3 g/mol
IUPAC Name [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Standard InChIKey IEOLRPPTIGNUNP-RRYROLNDSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
PubChem Compound 11057162
Last Modified Sep 16 2023

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